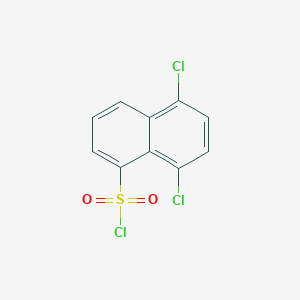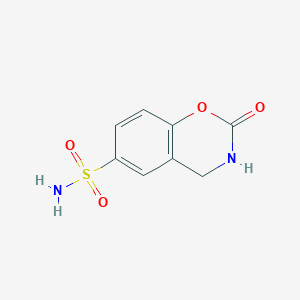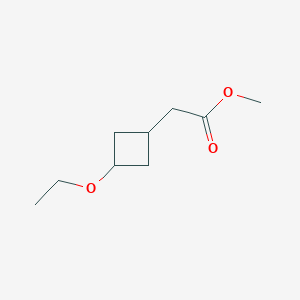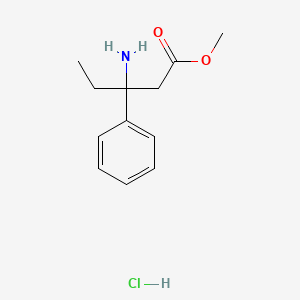![molecular formula C14H20O4 B6617601 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid CAS No. 1803583-21-2](/img/structure/B6617601.png)
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Carboxymethyl)adamantan-2-yl]acetic acid, also known as CMAA, is a carboxylic acid containing adamantane, an adamantane derivative. It is an important compound with a wide range of applications in the chemical and pharmaceutical industries. CMAA is used as an intermediate in the synthesis of various pharmaceuticals and other compounds, and it has been studied for its potential therapeutic applications.
科学的研究の応用
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-oxidative, and anti-microbial properties. It has also been studied for its potential use in the treatment of cancer and other diseases. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been investigated for its ability to reduce the toxicity of certain drugs and for its potential use in the development of new drugs.
作用機序
The exact mechanism of action of 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid is not yet fully understood. However, it is believed to act by blocking the activity of certain enzymes involved in the production of inflammatory mediators. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been found to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidative, and anti-microbial properties. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been found to reduce the toxicity of certain drugs and to have potential therapeutic applications in the treatment of cancer and other diseases.
実験室実験の利点と制限
The main advantage of using 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid in laboratory experiments is its availability and ease of synthesis. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid is not water soluble, which can make it difficult to use in certain applications. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid can be difficult to purify, and it is relatively expensive.
将来の方向性
The potential therapeutic applications of 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid are still being explored. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid could be used as an additive in the synthesis of pharmaceuticals and other compounds. Furthermore, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid could be used to develop new drugs or to reduce the toxicity of existing drugs. Finally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid could be used to develop novel materials with improved properties.
合成法
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid can be synthesized by a variety of methods, including the reaction of adamantan-2-ol with carbon dioxide in the presence of an acid catalyst. The reaction of adamantan-2-ol with carbon dioxide is a two-step process. In the first step, adamantan-2-ol reacts with carbon dioxide in the presence of an acid catalyst to form adamantan-2-yl carbonate. In the second step, the adamantan-2-yl carbonate is hydrolyzed to form 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid.
特性
IUPAC Name |
2-[2-(carboxymethyl)-2-adamantyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c15-12(16)6-14(7-13(17)18)10-2-8-1-9(4-10)5-11(14)3-8/h8-11H,1-7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXGYZUFDNXHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Carboxymethyl)adamantan-2-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine](/img/structure/B6617520.png)

![N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B6617532.png)
![methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B6617537.png)

![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)




![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)


